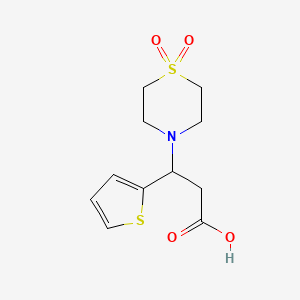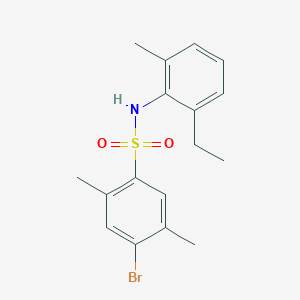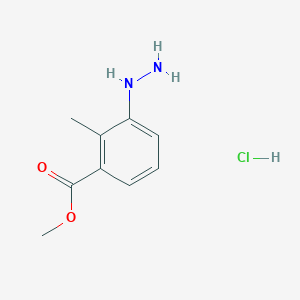
Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride” is a chemical compound with the CAS Number: 1955540-35-8 . It has a molecular weight of 216.67 and its IUPAC name is methyl 3-hydrazineyl-2-methylbenzoate hydrochloride . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H12N2O2.ClH/c1-6-7 (9 (12)13-2)4-3-5-8 (6)11-10;/h3-5,11H,10H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical and Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 216.67 . It’s stored at a temperature of 4 degrees Celsius . Unfortunately, other specific physical and chemical properties like boiling point, density, and solubility were not found in the available resources.科学的研究の応用
Antimicrobial Activity Studies
- Synthesis and Antimicrobial Activity : A study on the synthesis of 1,3,4-thiadiazoles from derivatives of hydrazonoyl halide, including the antimicrobial activity of these compounds, could be relevant to understanding how Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride might be used in developing new antimicrobial agents. The compounds showed significant activity against various microorganisms, highlighting the potential of hydrazine derivatives in antimicrobial research (Shehadi, Abdelrahman, Abdelraof, & Rashdan, 2022).
Photonic and Optical Applications
- Optical Limiting and Nonlinear Optical Properties : Research on hydrazone derivatives, including their third-order nonlinear optical properties and potential in photonic devices, suggests a possible area of application for this compound in developing materials with desirable optical properties for use in laser protection and optical switching devices (Nair et al., 2022).
Analytical Chemistry and Environmental Monitoring
- Environmental Monitoring of Contaminants : Studies involving the detection of parabens and other phenolic compounds in environmental samples could inform the use of this compound in analytical methodologies for monitoring environmental pollutants. The development of sensitive methods for measuring such compounds in human milk and water indicates the importance of analytical chemistry in assessing exposure to environmental contaminants (Ye, Bishop, Needham, & Calafat, 2008).
Drug Development and Bioconjugation
- Bioorthogonal Coupling Reactions : A study on combining 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid to form a stable boron-nitrogen heterocycle in neutral aqueous solution showcases the potential of hydrazine derivatives in bioconjugation techniques. This reaction, orthogonal to protein functional groups, highlights the utility of such compounds in developing bioconjugates for biological research and drug development (Dilek, Lei, Mukherjee, & Bane, 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that the compound contains a hydrazine group, which can potentially interact with biological targets through mechanisms such as redox reactions, chelation, and nucleophilic substitution .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
特性
IUPAC Name |
methyl 3-hydrazinyl-2-methylbenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6-7(9(12)13-2)4-3-5-8(6)11-10;/h3-5,11H,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXTZUHFKXXRPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NN)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
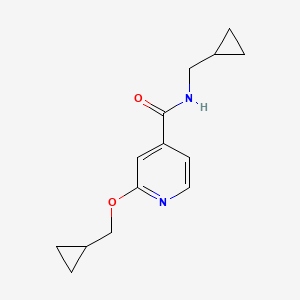
![2-Amino-2-[3-(2-ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2904993.png)
![3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2904994.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2904996.png)
![N-(2,4-difluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2904998.png)
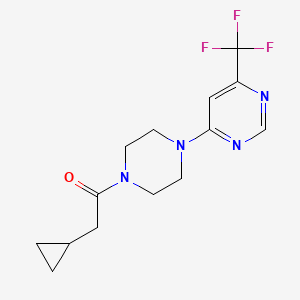
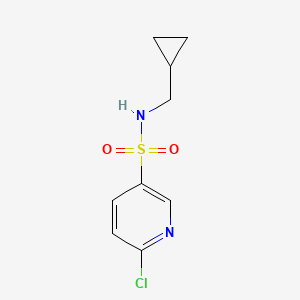
![[(5-bromo-2-furyl)methyl][(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2905005.png)
![2-(2-methylphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2905006.png)



